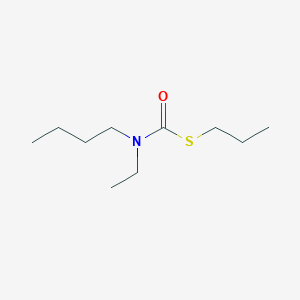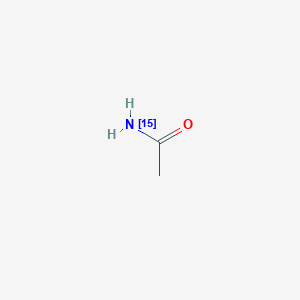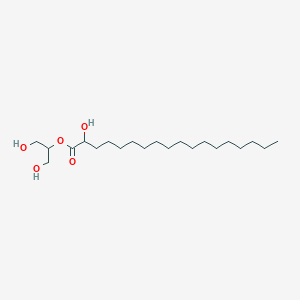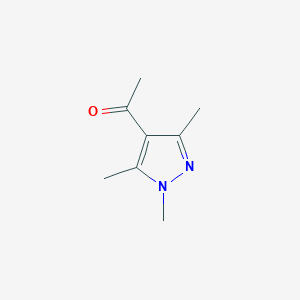
Aluminum, tridodecyl-
Vue d'ensemble
Description
“Aluminum, tridodecyl-” is also known as “tridodecylalumane”. It has a CAS number of 1529-59-5 and a molecular weight of 534.962238 . It is used as a catalyst with compounds of early transition metals as Ziegler-Natta polymerization catalysts and as intermediates in organic syntheses . It is also used in the preparation of Ziegler-Natta-type catalysts, in the polymerization of olefins, and in the alfen and alfol processes for the production of alpha-olefins and alcohols, respectively .
Synthesis Analysis
The trialkylaluminums, which include “Aluminum, tridodecyl-”, are prepared from aluminum, hydrogen, and olefins. This improved “direct synthesis” was developed by Ziegler and co-workers . Another synthetic route has been described for the production of aluminum nanoparticles. These were obtained through a reduction of aluminum acetylacetonate by lithium aluminum hydride in mestitylene at 165 °C .
Molecular Structure Analysis
The molecular structure of “Aluminum, tridodecyl-” is complex. The crack propagation behavior of single crystal aluminum is investigated under tensile test at room temperature by molecular dynamics simulations . The metallography of aluminum is used in quality control for grain size determination and to determine microstructure defects on polished and etched specimens .
Chemical Reactions Analysis
The chemical reactions involving “Aluminum, tridodecyl-” are complex. The experimental work consisted of separation tests of Al-rich scrap in ECS, as well as acquisition of detailed particle data with a CT scanner . The data collected were used to model the ECS in particle-level detail, and the created model was incorporated into an Al recycling flowsheet in HSC Sim .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Aluminum, tridodecyl-” include a boiling point of 216.1°C at 760 mmHg, a flash point of 71.1°C, and a density of g/cm3 . It is less sensitive than trialkylaminums to oxidation upon exposure to air .
Applications De Recherche Scientifique
Catalytic Reduction Processes : Aluminum compounds, including Aluminum, tridodecyl-, have been applied in catalytic reduction processes such as hydrogenation and hydrosilylation. These compounds are increasingly employed due to their efficiency and effectiveness in these reactions (G. Nikonov, 2017).
Organic Light-Emitting Devices (OLEDs) : Tris(8-hydroxyquinolinato)aluminum (Alq3) is a key electroluminescent molecule used in OLEDs. Its chemistry and reactivity, particularly in metal-doped layers and at various functioning stages of devices, are crucial for improving OLED performance (A. Curioni & W. Andreoni, 1999).
Aluminum Tolerance in Plants : Research on the transcriptional regulation of genes involved in aluminum tolerance in plants highlights the importance of understanding how plants interact with aluminum in their environment. This research has implications for crop productivity on acid soils (E. Delhaize, J. Ma, & P. Ryan, 2012).
Neurodegenerative Diseases : The neurotoxicity of aluminum, including Aluminum, tridodecyl-, is associated with various neurodegenerative diseases like Alzheimer's and Parkinson's. Research focuses on understanding the mechanisms of aluminum-induced oxidative stress, cell death, and its effects on brain function (S. Maya et al., 2016).
Aluminum Metal-Matrix Composites in Automotive Applications : Aluminum alloys, when reinforced with various materials, form metal-matrix composites used in the automotive industry. These composites have enhanced mechanical, physical, and tribological properties suitable for applications like brake rotors and engine blocks (S. Prasad & R. Asthana, 2004).
Aluminum Hydride for Energy Storage : Aluminum hydride is studied for its potential as a hydrogen and energy storage material, useful in applications like rocket fuel and portable fuel cells. Its synthesis, crystallographic structures, and kinetics are key areas of research (J. Graetz et al., 2011).
Aqueous Aluminum-ion Batteries : Research on AlxMnO2·nH2O as a cathode material for aluminum-ion batteries in aqueous electrolytes demonstrates its potential for large-scale energy applications due to its high capacity and energy density (Chuan Wu et al., 2019).
Safety And Hazards
The safety and well-being of aluminum industry employees is a top priority. Just like any manufacturing process, there are inherent risks and hazards involved with aluminum production and fabrication . Activities including the grinding, polishing, sawing, cutting, sanding, and scratch brushing of aluminum generate fine aluminum particles known as “fines”, “dust” or “powder” - some of which are potentially explosive .
Propriétés
IUPAC Name |
tridodecylalumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H25.Al/c3*1-3-5-7-9-11-12-10-8-6-4-2;/h3*1,3-12H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEXIHMRFRFRAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Al](CCCCCCCCCCCC)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75Al | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027410 | |
| Record name | Aluminum, tridodecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum, tridodecyl- | |
CAS RN |
1529-59-5 | |
| Record name | Tridodecylaluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(dodecyl)aluminum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum, tridodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum, tridodecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridodecylaluminium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIDODECYLALUMINIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A52Z93TVN3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIS(DODECYL)ALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5837 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid](/img/structure/B75504.png)




![4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid](/img/structure/B75511.png)




